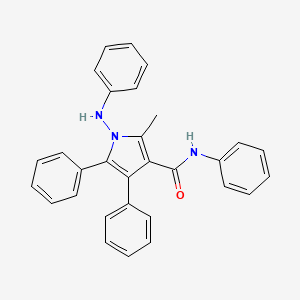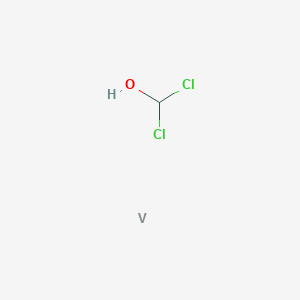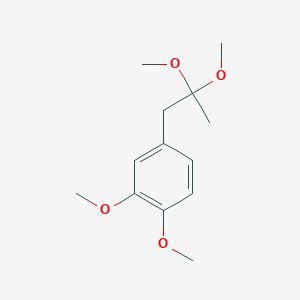
4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with two methoxy groups and a 2,2-dimethoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene typically involves the reaction of 1,2-dimethoxybenzene with 2,2-dimethoxypropane in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimizations for scale-up. The process involves mixing 1,2-dimethoxybenzene and 2,2-dimethoxypropane in a reactor, followed by the addition of an acid catalyst. The reaction mixture is then heated to promote the formation of the product, which is subsequently purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The 2,2-dimethoxypropyl group can also undergo hydrolysis to form reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxypropane: Used as a reagent in organic synthesis.
1,2-Dimethoxybenzene: A precursor in the synthesis of various organic compounds.
2,2-Dimethoxy-2-phenylacetophenone: A photoinitiator used in polymerization reactions .
Uniqueness
4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene is unique due to the presence of both methoxy and 2,2-dimethoxypropyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and material science .
Properties
CAS No. |
90176-88-8 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
4-(2,2-dimethoxypropyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C13H20O4/c1-13(16-4,17-5)9-10-6-7-11(14-2)12(8-10)15-3/h6-8H,9H2,1-5H3 |
InChI Key |
QAWLQJBFALIAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
silane](/img/structure/B14376772.png)

![Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate](/img/structure/B14376782.png)

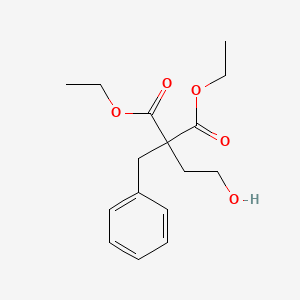
![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
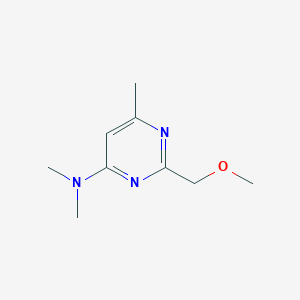
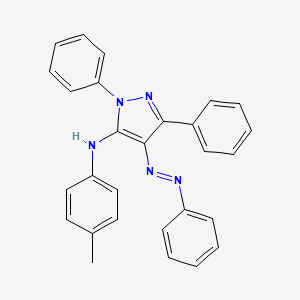
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
